molecular formula C18H21Cl2N3O3S B8613126 Benzamide,4-amino-n-(butylsulfonyl)-3-[[(2,4-dichlorophenyl)methyl]amino]-

Benzamide,4-amino-n-(butylsulfonyl)-3-[[(2,4-dichlorophenyl)methyl]amino]-

Cat. No. B8613126
M. Wt: 430.3 g/mol
InChI Key: KXJATGIDKANRDG-UHFFFAOYSA-N
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Patent
US06352985B1

Procedure details

N-1-butanesulfonyl-3-(2,4-dichlorobenzylamino)-4-nitrobenzamide (0.505 g) was added to a mixture of 1.32 g of sodium hydrosulfite, 1 ml of ethanol, 1 ml of tetrahydrofuran and 1 ml of water at room temperature. The mixture was heat-refluxed for 40 minutes. The solvent was distilled off under reduced pressure, and water was added to the residue. The solid material precipitated was collected, and was dried. Further, the resulting material was washed with a mixed solution of 10 ml of methanol and 3 ml of water, and was dried to give 0.220 g of N-1-butanesulfonyl-4-amino-3-(2,4-dichlorobenzylamino)benzamide.
Name
N-1-butanesulfonyl-3-(2,4-dichlorobenzylamino)-4-nitrobenzamide
Quantity
0.505 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([S:5]([NH:8][C:9](=[O:29])[C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[C:12]([NH:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][C:22]=2[Cl:28])[CH:11]=1)(=[O:7])=[O:6])[CH2:2][CH2:3][CH3:4].S(S([O-])=O)([O-])=O.[Na+].[Na+].C(O)C.O1CCCC1>O>[CH2:1]([S:5]([NH:8][C:9](=[O:29])[C:10]1[CH:15]=[CH:14][C:13]([NH2:16])=[C:12]([NH:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][C:22]=2[Cl:28])[CH:11]=1)(=[O:6])=[O:7])[CH2:2][CH2:3][CH3:4] |f:1.2.3|

Inputs

Step One
Name
N-1-butanesulfonyl-3-(2,4-dichlorobenzylamino)-4-nitrobenzamide
Quantity
0.505 g
Type
reactant
Smiles
C(CCC)S(=O)(=O)NC(C1=CC(=C(C=C1)[N+](=O)[O-])NCC1=C(C=C(C=C1)Cl)Cl)=O
Name
Quantity
1.32 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heat-refluxed for 40 minutes
Duration
40 min
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
The solid material precipitated
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
was dried
WASH
Type
WASH
Details
Further, the resulting material was washed with a mixed solution of 10 ml of methanol and 3 ml of water
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Name
Type
product
Smiles
C(CCC)S(=O)(=O)NC(C1=CC(=C(C=C1)N)NCC1=C(C=C(C=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: CALCULATEDPERCENTYIELD 46.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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